N-(Cyclobutylmethyl)-2-(4-(trifluoromethyl)phenyl)ethanamine
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Overview
Description
N-(Cyclobutylmethyl)-2-(4-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of a cyclobutylmethyl group and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as Umemoto’s reagents for the direct introduction of the trifluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclobutylmethyl)-2-(4-(trifluoromethyl)phenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-(Cyclobutylmethyl)-2-(4-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of N-(Cyclobutylmethyl)-2-(4-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclobutylmethyl)-2-(4-fluorophenyl)ethanamine
- N-(Cyclobutylmethyl)-2-(4-chlorophenyl)ethanamine
- N-(Cyclobutylmethyl)-2-(4-bromophenyl)ethanamine
Uniqueness
Compared to similar compounds, N-(Cyclobutylmethyl)-2-(4-(trifluoromethyl)phenyl)ethanamine stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics make it particularly valuable in pharmaceutical and industrial applications .
Properties
IUPAC Name |
N-(cyclobutylmethyl)-2-[4-(trifluoromethyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-6-4-11(5-7-13)8-9-18-10-12-2-1-3-12/h4-7,12,18H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXNNLKIWOMRIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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